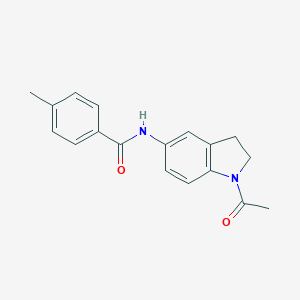
N-(1-acetyl-2,3-dihydroindol-5-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetyl-2,3-dihydroindol-5-yl)-4-methylbenzamide, also known as AM-630, is a potent and selective antagonist for the cannabinoid CB2 receptor. It has been extensively studied for its potential therapeutic uses in various diseases, including inflammation, pain, and cancer.
Scientific Research Applications
1. Insect Repellency and Toxicity
N,N-diethyl-3-methylbenzamide (DEET), chemically similar to the compound , has been extensively studied for its repellency and toxicological effects on insects. For instance, Alzogaray (2015) investigated DEET's behavioral and toxicological responses in Rhodnius prolixus, a vector of Chagas disease. The study found that DEET increased locomotor activity in nymphs exposed to treated surfaces and influenced repellency and toxicity levels (Alzogaray, 2015).
2. Antimicrobial Screening
Some benzamide derivatives, closely related to N-(1-acetyl-2,3-dihydroindol-5-yl)-4-methylbenzamide, have been synthesized and screened for antimicrobial activity. For example, Desai et al. (2013) synthesized a series of N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamides and found them to possess significant antibacterial and antifungal activities, suggesting their potential in treating microbial diseases (Desai et al., 2013).
3. Cancer Research
In the field of cancer research, related compounds have shown promise as potential therapeutic agents. Theoclitou et al. (2011) discovered a novel kinesin spindle protein (KSP) inhibitor, exhibiting significant in vivo efficacy against cancer. This compound, a benzamide derivative, demonstrated the ability to arrest cancer cells in mitosis, leading to cellular death (Theoclitou et al., 2011).
4. Neurological Studies
Research on N-methylbenzamide analogs has provided insights into neurological receptors. Xu et al. (2005) studied N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) as a novel sigma-2 receptor probe. This study revealed the compound's high affinity for sigma-2 receptors, enhancing understanding of neurological receptor interactions (Xu et al., 2005).
properties
Product Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)-4-methylbenzamide |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)-4-methylbenzamide |
InChI |
InChI=1S/C18H18N2O2/c1-12-3-5-14(6-4-12)18(22)19-16-7-8-17-15(11-16)9-10-20(17)13(2)21/h3-8,11H,9-10H2,1-2H3,(H,19,22) |
InChI Key |
HDENVUMPMZHCJP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CC3)C(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CC3)C(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-tert-butylphenoxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B300086.png)
![N-[2-(4-Chloro-phenyl)-1,1-dimethyl-ethyl]-3,4,5-trimethoxy-benzamide](/img/structure/B300088.png)
![N-[2-(Phenylsulfanyl)ethyl]-5-[(phenylsulfonyl)amino]pentanamide](/img/structure/B300090.png)
![3-phenyl-2-[(4-pyridinylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B300092.png)

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2-phenoxyethyl)acetamide](/img/structure/B300094.png)

![N-[2-(Phenylsulfanyl)ethyl]-2-quinolinecarboxamide](/img/structure/B300098.png)
![N-(4-isopropylbenzyl)-5-[(phenylsulfonyl)amino]pentanamide](/img/structure/B300099.png)
![3-benzyl-2-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B300101.png)
![2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-isopropoxyphenyl)acetamide](/img/structure/B300104.png)

![9-{[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B300108.png)